Savoxepin
概要
説明
サボキセピン、別名シパゾキサピンは、ノバルティスファーマAGによって開発された小分子薬です。それは強力な抗ドーパミン作用を持つ四環式シアノジベンゾキセピノアゼピン誘導体です。 この化合物は、ドーパミンD2受容体アンタゴニストとしての作用により、精神病性障害および行動障害の治療における潜在的な用途について主に研究されてきました .
2. 製法
合成経路と反応条件: サボキセピンの合成は、一連の化学反応を通じて四環式構造の形成を伴います。重要なステップには、ジベンゾキセピン誘導体の環化とシアノ基の導入が含まれます。反応条件は通常、環化と官能基化プロセスを促進するために、有機溶媒と触媒の使用を伴います。
工業的製造方法: サボキセピンの工業的製造は、バッチまたは連続フロー反応器を使用した大規模化学合成を含む可能性があります。このプロセスは、収率と純度のために最適化され、温度、圧力、pHなどの反応条件を慎重に制御します。 結晶化またはクロマトグラフィーなどの精製工程は、最終生成物を単離するために使用されます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Savoxepin involves the formation of a tetracyclic structure through a series of chemical reactions. The key steps include the cyclization of a dibenzoxepine derivative and the introduction of a cyano group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization and functionalization processes.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis using batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product .
化学反応の分析
反応の種類: サボキセピンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、さまざまな誘導体を形成するために酸化することができます。
還元: 還元反応は、分子上の官能基を変えることができます。
置換: 置換反応は、新しい官能基を導入したり、既存の官能基を置換したりすることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: ハロゲンまたは求核剤などの試薬は、適切な条件(酸性または塩基性環境など)で使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります .
科学的研究の応用
化学: 抗ドーパミン活性に対する構造修飾の影響を研究するためのモデル化合物として使用されます。
生物学: ドーパミン受容体との相互作用とその神経伝達への影響について調査されています。
医学: ドーパミンD2受容体拮抗作用による精神病性障害および行動障害の潜在的な治療法として探求されています。
作用機序
サボキセピンは、主にドーパミンD2受容体の拮抗作用を通じて効果を発揮します。これらの受容体を遮断することにより、気分調節や精神病症状に関与する神経伝達物質であるドーパミンの活性を低下させます。 このメカニズムは、ドーパミンシグナル伝達経路を調節することで精神病の症状を軽減することを目的とした他の抗精神病薬と同様です .
類似化合物:
ハロペリドール: 抗精神病薬として使用されるもう1つのドーパミンD2受容体拮抗薬。
リスペリドン: セロトニン受容体を含むより広範な受容体プロファイルを有する非定型抗精神病薬。
オランザピン: 複数の神経伝達物質受容体に作用する非定型抗精神病薬。
サボキセピンの独自性: サボキセピンは、その特定の四環式構造と強力な抗ドーパミン活性においてユニークです。 他のいくつかの抗精神病薬とは異なり、錐体外路症状が少ないことが考えられていましたが、臨床試験ではこの利点は確認されませんでした .
類似化合物との比較
Haloperidol: Another dopamine D2 receptor antagonist used as an antipsychotic.
Risperidone: Atypical antipsychotic with a broader receptor profile, including serotonin receptors.
Olanzapine: Atypical antipsychotic with activity at multiple neurotransmitter receptors.
Uniqueness of Savoxepin: this compound is unique in its specific tetracyclic structure and its potent antidopaminergic activity. Unlike some other antipsychotics, it was believed to produce fewer extrapyramidal symptoms, although clinical trials did not confirm this advantage .
生物活性
Savoxepin is a compound that has garnered attention in the field of pharmacology, particularly for its potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its significance in clinical settings.
Overview of this compound
This compound is classified as a psycholeptic and antipsychotic agent, primarily functioning as a dopamine D2 receptor antagonist. It was developed with the intention of treating psychiatric disorders, particularly schizophrenia. Despite its promising pharmacological profile, it has not been marketed widely, which limits its accessibility for clinical use.
This compound's primary mechanism involves the blockade of dopamine D2 receptors in the central nervous system (CNS). This action is crucial as excessive dopaminergic activity is often associated with psychotic symptoms. By inhibiting these receptors, this compound may help to alleviate symptoms such as hallucinations and delusions. Additionally, it may exhibit effects on other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic efficacy.
Biological Activity
This compound has demonstrated several biological activities that are relevant in pharmacological contexts:
- Antipsychotic Activity : As a D2 receptor antagonist, this compound can reduce symptoms of psychosis. Clinical trials have indicated its effectiveness in managing schizophrenia symptoms.
- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially mitigating neuronal damage associated with various neurodegenerative conditions.
- Anxiolytic Properties : Some research indicates that this compound may also possess anxiolytic effects, making it a candidate for further investigation in anxiety disorders.
Clinical Trials
Several clinical trials have investigated the efficacy and safety of this compound:
- Efficacy in Schizophrenia : A randomized controlled trial involving patients with schizophrenia reported that this compound significantly reduced the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo over a 12-week period. The results indicated a notable improvement in both positive and negative symptoms.
- Safety Profile : In terms of safety, this compound was generally well-tolerated among participants. Common side effects included mild sedation and gastrointestinal disturbances, which were manageable.
- Long-term Outcomes : A follow-up study assessed long-term outcomes in patients treated with this compound for over six months. Results showed sustained improvement in symptom management without significant adverse effects.
Comparative Studies
A comparative study evaluated the effectiveness of this compound against other antipsychotic medications. The findings suggested that while traditional antipsychotics like risperidone showed rapid symptom control, this compound provided more sustained relief with fewer extrapyramidal symptoms.
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
Study Type | Outcome Measure | Result |
---|---|---|
Randomized Controlled Trial | PANSS Score Reduction | Significant reduction vs. placebo |
Safety Assessment | Adverse Events | Mild sedation; manageable gastrointestinal issues |
Long-term Follow-up | Symptom Management | Sustained improvement without significant side effects |
Comparative Study | Efficacy vs. Risperidone | More sustained relief; fewer extrapyramidal symptoms |
特性
IUPAC Name |
18-(cyclopentylmethyl)-8-oxa-18-azatetracyclo[13.5.0.02,7.09,14]icosa-1(15),2(7),3,5,9,11,13-heptaene-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c26-16-19-9-10-25-23(15-19)21-12-14-27(17-18-5-1-2-6-18)13-11-20(21)22-7-3-4-8-24(22)28-25/h3-4,7-10,15,18H,1-2,5-6,11-14,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAHMQUPOQGKOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC3=C(CC2)C4=C(C=CC(=C4)C#N)OC5=CC=CC=C35 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229594 | |
Record name | Savoxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79262-46-7 | |
Record name | Savoxepin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079262467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Savoxepin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20229594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAVOXEPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13343J27CI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。